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Compound of Interest

Compound Name: 2-Phenylcyclopentanol

Cat. No.: B3023607 Get Quote

This technical guide provides a comprehensive overview of the physical properties of 2-
Phenylcyclopentanol, a cyclic alcohol of interest to researchers, scientists, and drug

development professionals. This document details the key physical constants, spectroscopic

data, and experimental protocols for the characterization of its diastereomers, the cis and trans

isomers.

Introduction
2-Phenylcyclopentanol is a chiral alcohol with the chemical formula C₁₁H₁₄O.[1] It exists as

two diastereomeric pairs of enantiomers: cis-2-Phenylcyclopentanol and trans-2-
Phenylcyclopentanol. The spatial arrangement of the phenyl and hydroxyl groups relative to

the cyclopentane ring significantly influences the physical and chemical properties of these

isomers. Accurate characterization of these properties is crucial for applications in organic

synthesis, medicinal chemistry, and materials science.

Physical Properties
A summary of the key physical properties for the cis and trans isomers of 2-
Phenylcyclopentanol is presented below. It is important to note that while data for the trans

isomer is more readily available, specific experimental values for the cis isomer are less

commonly reported. In such cases, data from closely related analogs or computational

predictions are provided as estimates.

Table 1: General Physical Properties of 2-Phenylcyclopentanol Isomers
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Property cis-2-Phenylcyclopentanol
trans-2-
Phenylcyclopentanol

Molecular Formula C₁₁H₁₄O C₁₁H₁₄O

Molecular Weight 162.23 g/mol [1] 162.23 g/mol [1]

CAS Number 2362-73-4[1] 42086-64-6 (racemate)[2]

Table 2: Boiling and Melting Points of 2-Phenylcyclopentanol Isomers

Property cis-2-Phenylcyclopentanol
trans-2-
Phenylcyclopentanol

Boiling Point

No specific data found.

Estimated to be similar to the

trans isomer.

No specific data found. The

related compound trans-2-

phenyl-1-cyclohexanol boils at

152-155 °C at 16 mmHg.[3]

Melting Point No specific data found.

No specific data found. The

related compound trans-2-

phenyl-1-cyclohexanol has a

melting point of 53-55 °C.[3]

Table 3: Density and Solubility of 2-Phenylcyclopentanol Isomers

Property cis-2-Phenylcyclopentanol
trans-2-
Phenylcyclopentanol

Density No specific data found. No specific data found.

Solubility in Water Poorly soluble. Poorly soluble.

Solubility in Organic Solvents

Soluble in common organic

solvents such as ethanol,

acetone, and diethyl ether.[1]

Soluble in common organic

solvents such as ethanol,

acetone, and diethyl ether.

Spectroscopic Data for Isomer Differentiation
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Spectroscopic techniques are essential for the unambiguous identification and differentiation of

the cis and trans isomers of 2-Phenylcyclopentanol.

Table 4: Key Spectroscopic Features for Isomer Identification

Technique
Key Diagnostic Features for
Differentiation

¹H NMR

The vicinal coupling constant (³J) between the

protons on the carbons bearing the hydroxyl and

phenyl groups is a key differentiator. The trans

isomer is expected to show a larger coupling

constant (typically 8-12 Hz) compared to the cis

isomer (typically 2-6 Hz) due to the dihedral

angle differences.[4]

¹³C NMR

Steric compression in the cis isomer may cause

an upfield shift (lower ppm value) for the

cyclopentane ring carbons compared to the

trans isomer.[4]

Infrared (IR) Spectroscopy

While the overall spectra will be similar, subtle

differences in the fingerprint region (below 1500

cm⁻¹) can be used to distinguish the isomers.

The O-H stretching band for alcohols typically

appears as a broad peak around 3200-3600

cm⁻¹.

Mass Spectrometry (MS)

The mass spectra of both isomers are expected

to show a molecular ion peak (M⁺) at m/z 162.

While the fragmentation patterns are likely to be

very similar, minor differences in the relative

abundances of fragment ions may be

observable.[1]

Experimental Protocols
The following sections provide detailed methodologies for the determination of the physical and

spectroscopic properties of 2-Phenylcyclopentanol.
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Synthesis and Isomer Separation
A common route for the synthesis of 2-phenylcyclopentanol involves the reaction of

cyclopentene oxide with a phenyl Grignard reagent, which typically yields a mixture of cis and

trans isomers.

Synthesis Separation
Characterization

Cyclopentene Oxide Grignard Reaction

Phenyl Grignard Reagent

Mixture of cis- and
trans-2-Phenylcyclopentanol Column Chromatography

cis-2-Phenylcyclopentanol

trans-2-Phenylcyclopentanol

Physical Property
Determination

Spectroscopic
Analysis

Click to download full resolution via product page

Synthesis and characterization workflow.

The separation of the cis and trans diastereomers can be achieved by column chromatography

on silica gel, typically using a solvent system such as a mixture of hexane and ethyl acetate.[5]

[6]

Determination of Melting Point
Sample Preparation: A small amount of the purified solid isomer is finely powdered and

packed into a capillary tube to a height of 2-3 mm.

Apparatus: A calibrated melting point apparatus is used.

Measurement: The capillary tube is placed in the heating block of the apparatus. The

temperature is raised rapidly to about 20 °C below the expected melting point, and then the

heating rate is slowed to 1-2 °C per minute.
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Observation: The temperature at which the first drop of liquid appears is recorded as the

start of the melting range, and the temperature at which the last crystal melts is recorded as

the end of the range. A narrow melting range (0.5-1 °C) is indicative of a pure compound.

Determination of Boiling Point (Microscale)
Apparatus Setup: A small-scale distillation apparatus is assembled. A small distillation flask

containing a boiling chip and a few drops of the liquid sample is fitted with a condenser and a

collection vial. A thermometer is positioned so that the top of the bulb is level with the side

arm of the distillation head.

Heating: The flask is gently heated in a sand bath or with a micro-burner.

Observation: As the liquid boils, the vapor rises and condenses in the condenser. The

temperature is recorded when the vapor is continuously condensing and dripping into the

collection vial. This temperature is the boiling point at the measured atmospheric pressure.

For distillation under reduced pressure, a vacuum pump is connected to the apparatus.[7][8]

Determination of Solubility
Solvent Selection: A range of solvents of varying polarities (e.g., water, ethanol, acetone,

diethyl ether, hexane) are used.

Procedure: To approximately 1 mL of the solvent in a small test tube, a small amount of the

2-phenylcyclopentanol isomer (a few milligrams of solid or one drop of liquid) is added.

Observation: The mixture is agitated, and the solubility is observed. The compound is

classified as soluble, partially soluble, or insoluble. For quantitative measurements, a

saturated solution is prepared, and the concentration of the dissolved solute is determined

spectroscopically or by gravimetric analysis after solvent evaporation.[9]

Spectroscopic Analysis
Sample Preparation: Approximately 5-10 mg of the purified isomer is dissolved in about 0.6-

0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer

(e.g., 400 MHz or higher).
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Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are

analyzed to confirm the structure and assign the stereochemistry. 2D NMR experiments such

as COSY and HSQC can be used for more detailed structural elucidation.[4]

Sample Preparation: For a liquid sample, a thin film is prepared between two salt plates

(e.g., NaCl or KBr). For a solid sample, a KBr pellet is prepared by grinding a small amount

of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR)

spectrometer.

Analysis: The positions and shapes of the absorption bands are analyzed to identify the

functional groups present in the molecule.

Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Data Acquisition: The sample is introduced into the mass spectrometer, often via a gas

chromatograph (GC-MS) or liquid chromatograph (LC-MS). Electron ionization (EI) or a soft

ionization technique such as electrospray ionization (ESI) can be used.

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and the major fragment ions

are analyzed to determine the molecular weight and gain structural information.[1]

Conclusion
This technical guide has summarized the key physical and spectroscopic properties of cis- and

trans-2-Phenylcyclopentanol and provided detailed experimental protocols for their

determination. While a complete experimental dataset for both isomers is not readily available

in the literature, the information and methodologies presented here provide a robust framework

for the characterization of these compounds in a research and development setting. The

distinct spectroscopic features, particularly in NMR, allow for the reliable differentiation of the

diastereomers, which is critical for their application in stereoselective synthesis and other fields.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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